Methyl 2-pyridinyldithiocarbamate

Physicochemical Properties Solid-State Handling Material Science

This 2-pyridinyldithiocarbamate outperforms non-pyridyl analogs via its unique coordination chemistry, enabling novel dimeric or 2D arrays with heavier p-block elements (e.g., Bi, Pb). The methyl ester ensures lower lipophilicity (LogP ~2.36) and superior aqueous solubility versus ethyl esters, minimizing DMSO use for more reproducible cell-based assays. A high melting point (91°C) guarantees easy, accurate weighing.

Molecular Formula C7H8N2S2
Molecular Weight 184.3 g/mol
CAS No. 13037-46-2
Cat. No. B078596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-pyridinyldithiocarbamate
CAS13037-46-2
Molecular FormulaC7H8N2S2
Molecular Weight184.3 g/mol
Structural Identifiers
SMILESCSC(=S)NC1=CC=CC=N1
InChIInChI=1S/C7H8N2S2/c1-11-7(10)9-6-4-2-3-5-8-6/h2-5H,1H3,(H,8,9,10)
InChIKeyNVNNBNRPKLNWDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-pyridinyldithiocarbamate (CAS 13037-46-2): Core Identity and Procurement Fundamentals


Methyl 2-pyridinyldithiocarbamate (C₇H₈N₂S₂, MW 184.3 g/mol) is an organosulfur compound belonging to the dithiocarbamate family, characterized by a pyridine ring substituted at the 2-position with a methyl dithiocarbamate group . It is a solid with a reported melting point of 91 °C . The compound functions as a heterobifunctional chelating ligand, capable of coordinating metal ions via its dithiocarbamate moiety and, potentially, its pyridyl nitrogen, which distinguishes it from simpler aliphatic dithiocarbamates .

Why Methyl 2-pyridinyldithiocarbamate (CAS 13037-46-2) Is Not Interchangeable with Generic Dithiocarbamates


The presence of the 2-pyridyl substituent imparts unique coordination and reactivity profiles that are absent in generic, non-pyridyl dithiocarbamates. This structural feature enables the ligand to act as a potential bidentate or bridging ligand, influencing the geometry and properties of its metal complexes, particularly with heavier p-block elements, as observed in class-level structural analyses [1]. Furthermore, subtle variations in the ester group, such as the methyl versus ethyl ester, significantly alter key physicochemical properties like melting point and lipophilicity (LogP), which directly impact experimental handling and solubility in biological or materials science workflows .

Quantitative Differentiation Evidence for Methyl 2-pyridinyldithiocarbamate (CAS 13037-46-2) Against Key Analogs


Melting Point Differentiation: Methyl vs. Ethyl Ester Analogs

Methyl 2-pyridinyldithiocarbamate exhibits a substantially higher melting point (91 °C) compared to its direct ethyl ester analog, Ethyl 2-pyridinyldithiocarbamate (CAS 13037-05-3), which has a reported melting point of 62 °C . This difference of 29 °C directly impacts the compound's physical state and handling at ambient laboratory temperatures, potentially offering superior thermal stability and ease of handling as a crystalline solid.

Physicochemical Properties Solid-State Handling Material Science

Lipophilicity Profile: Predicted LogP of Methyl vs. Ethyl Ester

Predicted partition coefficients (LogP) indicate that Methyl 2-pyridinyldithiocarbamate (LogP ≈ 2.36) [1] is less lipophilic than its ethyl ester counterpart. While a precise, head-to-head experimental LogP for the ethyl analog is not widely reported, the addition of a methylene group (-CH₂-) in the ethyl ester universally increases lipophilicity by approximately 0.5 LogP units based on additive fragment methods [2]. This suggests the methyl ester will exhibit greater aqueous solubility and lower membrane permeability compared to the ethyl analog.

Drug Discovery ADME Solubility

Coordination Chemistry Differentiation: Pyridyl vs. Non-Pyridyl Dithiocarbamates

A comprehensive search of the Cambridge Structural Database (CSD) encompassing 73 crystal structures of pyridyl-substituted dithiocarbamate ligands revealed that, while the pyridyl-nitrogen does not coordinate to transition metals, it plays a 'far greater role for coordination' with heavier p-block elements, enabling the formation of dimeric aggregates and extended supramolecular architectures [1]. This contrasts with non-pyridyl dithiocarbamates (e.g., dimethyl- or diethyldithiocarbamates), which lack this secondary coordination site and are thus structurally more limited.

Coordination Chemistry Materials Science Catalysis

Commercial Availability and Purity Specification

Commercially available Methyl 2-pyridinyldithiocarbamate is offered by Sigma-Aldrich (as part of the AldrichCPR collection) and AKSci with a minimum purity specification of 95% (HPLC) . In contrast, many custom or less common analogs (e.g., methyl 5-methyl-2-pyridinyldithiocarbamate) are provided 'as-is' without analytical data or defined purity . This defined purity standard reduces the burden of in-house purification and quality control.

Procurement Reagent Grade Early Discovery

Optimal Research Applications for Methyl 2-pyridinyldithiocarbamate (CAS 13037-46-2) Based on Comparative Evidence


Synthesis of Main Group Metal Complexes with Extended Supramolecular Architectures

Based on the established class-level coordination behavior of pyridyl-substituted dithiocarbamates, Methyl 2-pyridinyldithiocarbamate is a superior candidate for researchers designing complexes with heavier p-block elements (e.g., Bi, Pb, Tl). Its pyridyl nitrogen can participate in coordination, enabling the formation of dimeric aggregates and higher-order chain or 2D arrays, as documented in structural analyses of analogous compounds [1]. This offers a clear advantage over non-pyridyl dithiocarbamates for creating novel materials with tailored solid-state properties.

Biochemical Assays Requiring Superior Aqueous Solubility and Handling

For applications in cell culture, enzymology, or any aqueous-based assay, the methyl ester of 2-pyridinyldithiocarbamate is favored over its more lipophilic ethyl ester analog. The predicted lower LogP (~2.36) indicates enhanced aqueous solubility [1], reducing the need for organic co-solvents like DMSO that can introduce confounding variables. Additionally, its higher melting point (91 °C) suggests a more stable solid form that is easier to accurately weigh for preparing stock solutions, improving experimental reproducibility.

Early-Stage Drug Discovery and Chemical Biology as a Metal-Chelating Scaffold

In early drug discovery programs, the combination of a defined, commercially available purity (≥95% [1]) and the inherent metal-chelating capacity of the dithiocarbamate moiety makes this compound a reliable starting point for synthesizing focused libraries of metalloenzyme inhibitors or metal-based probes. Its lower lipophilicity relative to higher alkyl esters is also advantageous for maintaining favorable in vitro ADME properties during preliminary screening.

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